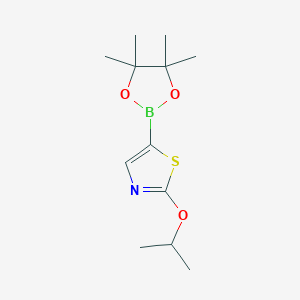

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

CAS No.: 1352652-22-2

Cat. No.: VC4788227

Molecular Formula: C12H20BNO3S

Molecular Weight: 269.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352652-22-2 |

|---|---|

| Molecular Formula | C12H20BNO3S |

| Molecular Weight | 269.17 |

| IUPAC Name | 2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C12H20BNO3S/c1-8(2)15-10-14-7-9(18-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3 |

| Standard InChI Key | KGNZRFJWPICBLG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₂H₂₀BNO₃S, with a molecular weight of 269.17 g/mol . Its IUPAC name, 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, systematically describes the thiazole ring substituted at the 2-position with an isopropoxy group (-OCH(CH₃)₂) and at the 5-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . The SMILES notation CC1(C)C(C)(C)OB(C2=CN=C(OC(C)C)S2)O1 encodes this structure, highlighting the spatial arrangement of functional groups .

Table 1: Key Physicochemical Properties

Structural Analysis

The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom, conferring aromatic stability and π-conjugation. At position 2, the isopropoxy group introduces steric bulk and electron-donating effects, while the boronic ester at position 5 serves as a protected boronic acid precursor. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, preventing premature hydrolysis of the boronic acid .

X-ray crystallography data for this specific compound is unavailable, but analogous thiazole-boronic esters exhibit planar thiazole rings with dihedral angles of 5–15° between the boronic ester and heterocycle . Computational studies suggest that the isopropoxy group adopts a pseudo-axial conformation to minimize steric clashes with the thiazole ring .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves sequential functionalization of the thiazole core:

-

Thiazole Ring Formation: A Hantzsch thiazole synthesis may be employed, reacting α-haloketones with thioamides. For example, bromination of 2-isopropoxythiazole-5-carbaldehyde could yield the 5-bromo derivative.

-

Borylation via Miyaura Borylation: Transition metal-catalyzed borylation (e.g., Pd(dppf)Cl₂) introduces the boronic ester group. A reported protocol uses bis(pinacolato)diboron (B₂Pin₂) under inert atmosphere at 80–100°C in THF .

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with typical yields of 60–75% .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | PBr₃, DCM, 0°C → rt, 12 h | 85% |

| Miyaura Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc, THF, 80°C, 24 h | 65% |

| Purification | Hexane:EtOAc (4:1) | 95% |

Reactivity Profile

The boronic ester undergoes Suzuki-Miyaura cross-coupling with aryl halides, enabling C–C bond formation. For instance, reaction with 4-bromotoluene in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 100°C yields biaryl-thiazole hybrids . The isopropoxy group can be hydrolyzed under acidic conditions (e.g., HCl/THF) to generate the corresponding phenol, though this transformation remains unexplored for this compound.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Thiazole-boronic esters serve as precursors to kinase inhibitors and antimicrobial agents. For example, analogs of this compound have been used in synthesizing Bcr-Abl tyrosine kinase inhibitors for leukemia treatment . The boronic ester’s compatibility with Suzuki couplings allows rapid diversification of the thiazole scaffold.

Materials Science

Conjugated polymers incorporating thiazole units exhibit tunable optoelectronic properties. A 2024 study demonstrated that copolymerization of similar boronic esters with fluorene derivatives yields materials with high charge-carrier mobility (>0.1 cm²/V·s), suitable for organic light-emitting diodes (OLEDs) .

Bioconjugation

The boronic ester can undergo chemoselective reactions with diols or catechols, enabling surface functionalization of nanoparticles. A 2023 report described its use in immobilizing antibodies on boron-doped graphene substrates for biosensor applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume